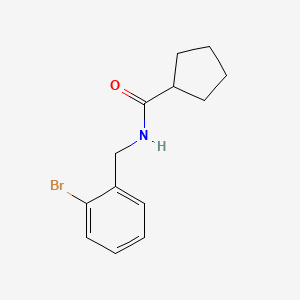

N-(2-溴苄基)环戊烷甲酰胺

描述

Synthesis Analysis

The synthesis of N-(2-bromobenzyl)cyclopentanecarboxamide derivatives often involves the reaction of commercial 2-bromobenzoic acid with specific amines, yielding high purity and yield compounds characterized by NMR, EI-MS, and FT-IR techniques. Crystal structures are typically established through single-crystal X-ray diffraction analysis, revealing detailed insights into their molecular configurations and supramolecular packing arrays (Polo et al., 2019).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides critical information on the spatial arrangement of atoms within the compound. This analysis reveals the crystallization system, space group, and molecular dimensions, which are crucial for understanding the compound's chemical behavior and interactions. Theoretical calculations, including DFT and HF methods, further complement the structural analysis by predicting molecular properties and reactivity patterns.

Chemical Reactions and Properties

N-(2-bromobenzyl)cyclopentanecarboxamide and its derivatives engage in a variety of chemical reactions, including condensation, cyclization, and bromination, to produce compounds with potential biological and catalytic activities. These reactions are facilitated by specific functional groups and structural features inherent to the compound, leading to diverse synthetic pathways and products (Kamimura et al., 2003).

Physical Properties Analysis

The physical properties of N-(2-bromobenzyl)cyclopentanecarboxamide derivatives, such as melting points, solubility, and crystallization behavior, are influenced by their molecular structure. X-ray diffraction analyses provide insights into the crystal packing and intermolecular interactions, which are key factors determining the material's physical characteristics and stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely related to the compound's molecular structure. Studies often focus on the electronic properties, such as frontier molecular orbitals, to predict reactivity towards different chemical reagents. The compound's participation in various chemical reactions underscores its versatility and potential for further functionalization.

For more in-depth information and analysis on N-(2-bromobenzyl)cyclopentanecarboxamide, including its synthesis, molecular structure, and chemical properties, the following references provide comprehensive insights: (Polo et al., 2019), (Kamimura et al., 2003).

科学研究应用

合成应用和生物活性

双功能四氮杂大环化合物的便捷合成:研究描述了大环四胺的合成及其转化为双功能聚(氨基羧酸盐)螯合剂,这对于诊断和治疗剂的开发具有重要意义 (McMurry 等人,1992).

碳酸酐酶抑制效应:含有溴苯酚部分的环丙基羧酸和酯类被研究为碳酸酐酶的抑制剂。此类研究突出了这些化合物的潜在治疗应用 (Boztaş 等人,2015).

鲁奥亭 A 及其衍生物的有效合成:通过钯催化的过程,开发了构建异吲哚并[1,2-b]喹唑啉-10(12H)-酮的有效方法,促进了鲁奥亭 A 的合成,鲁奥亭 A 是一种因其抗癌活性而受到关注的化合物 (Ju、Liu 和 Li,2009).

晶体结构和理论研究:合成和表征与 N-(2-溴苄基)环戊烷甲酰胺密切相关的化合物,突出了结构分析在开发新材料和药物中的重要性 (Polo 等人,2019).

单-和双螺环三磷腈的生物活性:对含有溴苄基基团的化合物的研究探索了它们的抗菌活性,证明了此类结构在开发新的抗菌剂中的相关性 (Kuzey 等人,2020).

属性

IUPAC Name |

N-[(2-bromophenyl)methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-8-4-3-7-11(12)9-15-13(16)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNQFWBGLXTYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-bromobenzyl)cyclopentanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4580066.png)

![5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)

![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)

![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)

![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)